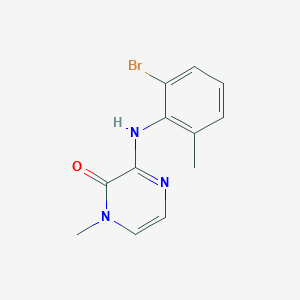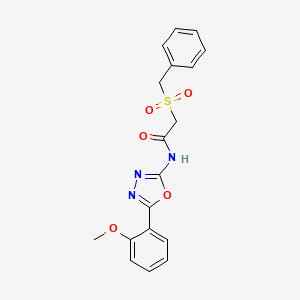![molecular formula C20H16FN3O B3015598 4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether CAS No. 551931-26-1](/img/structure/B3015598.png)
4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[1,5-a]pyrimidine core suggests that the compound may have interesting photophysical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrazolo[1,5-a]pyrimidines can participate in a variety of reactions, including those involving their nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its specific structure .Applications De Recherche Scientifique
Tumor Imaging with Positron Emission Tomography (PET)
Pyrazolo[1,5-a]pyrimidine derivatives, closely related to 4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether, have been utilized in tumor imaging using PET. Specifically, fluorine-18 labeled pyrazolo[1,5-a]pyrimidine derivatives have shown potential in identifying tumors through PET scans. These compounds exhibit varying degrees of tumor uptake and clearance rates, making them significant for non-invasive cancer diagnostics (Xu et al., 2012).
Neurodegenerative and Neuropsychiatric Diseases
A series of 3-aminopyrazolo[3,4-d]pyrimidinones, which are structurally similar to this compound, have been designed as inhibitors of phosphodiesterase 1 (PDE1). These inhibitors are being considered for treating cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease (Li et al., 2016).
Anticonvulsant and Antidepressant Activities
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential as anticonvulsants and antidepressants. Compounds from this class have shown promising results in reducing the duration of immobility time in animal models, suggesting their efficacy in treating depression and seizure disorders (Zhang et al., 2016).
Antimicrobial and Anti-Inflammatory Agents
Certain pyrazolo[1,5-a]pyrimidine compounds have displayed significant antimicrobial and anti-inflammatory activities. These compounds have shown promise against various Gram-positive and Gram-negative bacteria and pathogenic fungi, as well as in reducing inflammation in animal models (Aggarwal et al., 2014).
Antitubercular Agents
Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated as novel antitubercular agents. Some compounds in this class have demonstrated potent activity against Mycobacterium tuberculosis, along with low cytotoxicity, suggesting their potential as new therapeutic agents for tuberculosis (Reddy et al., 2015).
Mécanisme D'action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines, a core structure in this compound, have been studied for their potential in various biological applications .
Mode of Action
Compounds with the pyrazolo[1,5-a]pyrimidines structure have been identified as strategic compounds for optical applications due to their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Result of Action
Compounds with the pyrazolo[1,5-a]pyrimidines structure have been identified as strategic compounds for optical applications .
Action Environment
It is known that the properties and stability of compounds with the pyrazolo[1,5-a]pyrimidines structure are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-[2-[(4-fluorophenyl)methoxy]phenyl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O/c1-14-12-20-22-11-10-18(24(20)23-14)17-4-2-3-5-19(17)25-13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQHONXILQMVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=CC=C3OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3015521.png)

![9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B3015525.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B3015527.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B3015532.png)

![3-[2-(([(Tert-butoxy)carbonyl]amino)methyl)phenyl]propanoic acid](/img/structure/B3015534.png)
![1-{3-[(Methylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B3015535.png)

